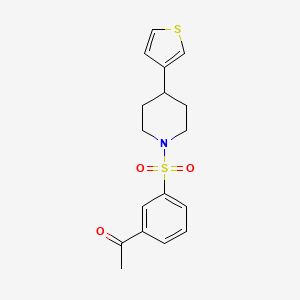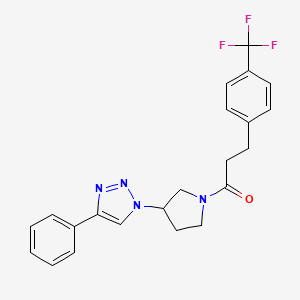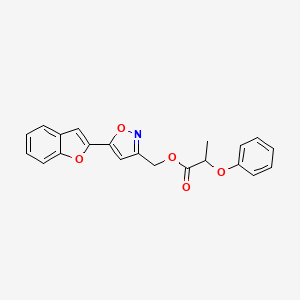
1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the molecular formula of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid, a compound with some structural similarity to the one you’re interested in, is C11H16BNO4S .Scientific Research Applications
Anticancer Activity
1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a chemical precursor in the synthesis of novel compounds with potential anticancer activity. Research by Bashandy et al. (2011) explored its use in creating hydrazide, 1,2-dihydropyridine, chromene, and benzochromene derivatives. These compounds were evaluated for in vitro anticancer efficacy against breast cancer cell lines, suggesting its role in developing potential anticancer agents (Bashandy et al., 2011).
Antibacterial Activity
Compounds synthesized from this compound have shown antibacterial activity. Research by Merugu et al. (2010) demonstrates the compound's involvement in creating piperidine-containing pyrimidine imines and thiazolidinones that were evaluated for antibacterial properties, indicating its application in developing new antibacterial agents (Merugu et al., 2010).
Synthesis of Heteroatomic Compounds
Farzaliyev et al. (2020) discussed the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives based on this compound. These compounds exhibit significant biological activities, including antioxidant effects and potential for drug development, highlighting the compound's utility in medicinal chemistry (Farzaliyev et al., 2020).
Electrosynthesis of Phenylpiperazine Derivatives
Nematollahi and Amani (2011) explored the electrochemical synthesis of phenylpiperazine derivatives from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, a compound related to this compound. This work introduces an environmentally friendly method for synthesizing new phenylpiperazine derivatives, emphasizing the role of electrochemical methods in the development of novel pharmaceutical compounds (Nematollahi & Amani, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[3-(4-thiophen-3-ylpiperidin-1-yl)sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13(19)15-3-2-4-17(11-15)23(20,21)18-8-5-14(6-9-18)16-7-10-22-12-16/h2-4,7,10-12,14H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCFOKMAOAPRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-acetamidopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2439399.png)

![3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol](/img/structure/B2439404.png)
![Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate](/img/structure/B2439405.png)

![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2439408.png)



![Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate](/img/structure/B2439416.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439419.png)
![Tert-butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2439420.png)
![Methyl 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetate](/img/structure/B2439422.png)